Cas no 111003-29-3 (L-Cysteine,S,2-dimethyl-)

L-Cysteine,S,2-dimethyl- structure
L-Cysteine,S,2-dimethyl- structure
Product Name:L-Cysteine,S,2-dimethyl-
CAS No:111003-29-3
MF:C5H11NO2S
MW:149.21134018898
CID:129059
Update Time:2024-01-24

L-Cysteine,S,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,S,2-dimethyl-
    • L-Cysteine, S,2-dimethyl- (9CI)
    • L-Cysteine, S,2-dimethyl-
    • Inchi: 1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m0/s1
    • InChI Key: LWKUSWORIVQIAU-YFKPBYRVSA-N
    • SMILES: C(O)(=O)[C@](C)(CSC)N

Computed Properties

  • Exact Mass: 149.05113
  • Monoisotopic Mass: 149.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.6A^2

Experimental Properties

  • PSA: 63.32
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